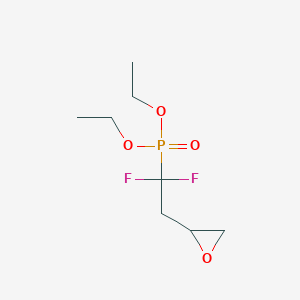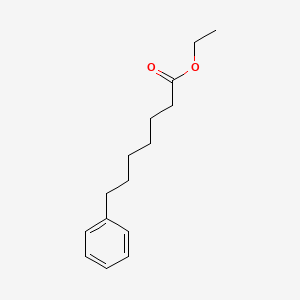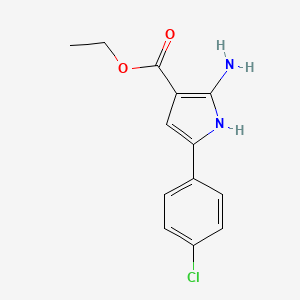
Butyl 3-(phenyltellanyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-(phenyltellanyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This particular compound features a butyl group attached to the oxygen atom and a phenyltellanyl group attached to the propanoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(phenyltellanyl)propanoate typically involves the esterification of 3-(phenyltellanyl)propanoic acid with butanol. This reaction is catalyzed by a mineral acid such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
3-(phenyltellanyl)propanoic acid+butanolH2SO4butyl 3-(phenyltellanyl)propanoate+H2O
Industrial Production Methods
Industrial production of esters like this compound often involves continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-(phenyltellanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium dioxide.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters.
Substitution: Acidic or basic hydrolysis can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Major Products Formed
Oxidation: Tellurium dioxide and this compound.
Reduction: Butyl alcohol and 3-(phenyltellanyl)propanol.
Substitution: 3-(phenyltellanyl)propanoic acid and butanol.
Applications De Recherche Scientifique
Butyl 3-(phenyltellanyl)propanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antifungal and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl propanoate: Similar ester structure but lacks the phenyltellanyl group.
Phenylpropanoic acid: Similar backbone but lacks the ester and tellanyl functionalities.
Butyl benzoate: Similar ester structure but with a benzene ring instead of the phenyltellanyl group.
Uniqueness
Butyl 3-(phenyltellanyl)propanoate is unique due to the presence of the phenyltellanyl group, which imparts distinct chemical and biological properties. This group allows the compound to participate in unique redox reactions and potentially exhibit novel biological activities not seen in other esters.
Propriétés
| 122617-85-0 | |
Formule moléculaire |
C13H18O2Te |
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
butyl 3-phenyltellanylpropanoate |
InChI |
InChI=1S/C13H18O2Te/c1-2-3-10-15-13(14)9-11-16-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
Clé InChI |
RBNJITDRLFMJQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC[Te]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



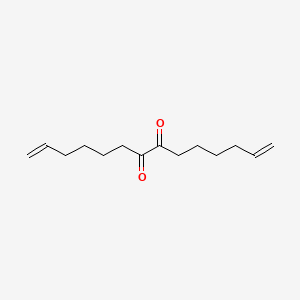
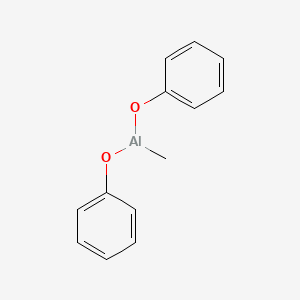
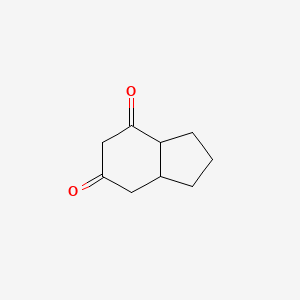
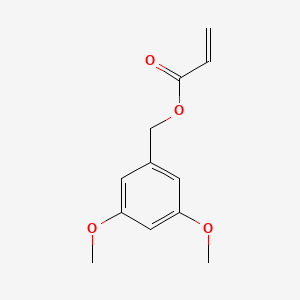
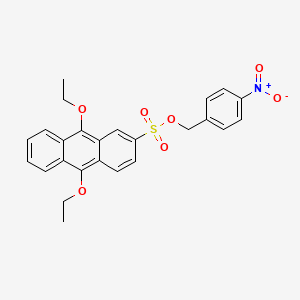
![2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B14286268.png)
